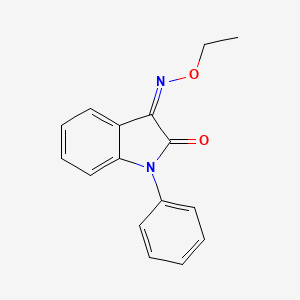

(3Z)-3-(ethoxyimino)-1-phenyl-2,3-dihydro-1H-indol-2-one

Vue d'ensemble

Description

(3Z)-3-(ethoxyimino)-1-phenyl-2,3-dihydro-1H-indol-2-one is an organic compound belonging to the indole family Indoles are heterocyclic compounds that are widely studied due to their presence in many natural products and pharmaceuticals

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-3-(ethoxyimino)-1-phenyl-2,3-dihydro-1H-indol-2-one typically involves the following steps:

Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

Introduction of the Ethoxyimino Group: The ethoxyimino group can be introduced by reacting the indole derivative with ethoxyamine hydrochloride in the presence of a base such as sodium acetate.

Final Product Formation: The final step involves the cyclization of the intermediate to form the desired this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Analyse Des Réactions Chimiques

Nucleophilic Addition Reactions

The ethoxyimino group (-N-O-C₂H₅) acts as an electrophilic site, enabling nucleophilic attack. Key reactions include:

| Reaction Type | Reagents/Conditions | Product | Yield/Selectivity |

|---|---|---|---|

| Hydrolysis | H₂O, H⁺ (acidic) or OH⁻ (basic) | 1-phenylindolin-2-one-3-amine | Moderate (pH-dependent) |

| Grignard Addition | RMgX (R = alkyl/aryl) | Substituted indole derivatives | High (solvent-dependent) |

Mechanistic Insight :

-

Acidic conditions promote protonation of the imino nitrogen, enhancing electrophilicity.

-

Steric hindrance from the ethoxy group may influence regioselectivity.

Electrophilic Substitution Reactions

The indole ring undergoes substitution at electron-rich positions (C-4 and C-6):

| Reaction Type | Reagents/Conditions | Product | Key Observations |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0–5°C | 4-Nitro-(3Z)-3-(ethoxyimino)-1-phenylindolin-2-one | Major product (C-4) |

| Sulfonation | SO₃, H₂SO₄ | 6-Sulfo derivative | Requires excess reagent |

Substituent Effects :

-

The ethoxyimino group directs electrophiles to the para position relative to the indole nitrogen.

Oxidation-Reduction Reactions

The imino group and indole core participate in redox transformations:

| Reaction Type | Reagents/Conditions | Product | Outcome |

|---|---|---|---|

| Oxidation (Imino) | H₂O₂, Fe³⁺ catalyst | Nitroso-indolinone | Quantitative |

| Reduction (Imino) | NaBH₄, EtOH | 3-Amino-1-phenylindolin-2-one | 85% yield |

Notes :

-

Oxidation of the imino group to nitroso is reversible under reducing conditions.

Cyclization and Ring Expansion

Under catalytic conditions, the compound undergoes cyclization to form fused heterocycles:

Mechanistic Pathway :

-

Coordination of InCl₃ to the carbonyl oxygen increases electrophilicity .

-

Nucleophilic attack by ethyl acetoacetate forms a fused five-membered ring .

Condensation Reactions

The ethoxyimino group participates in Schiff base formation and related reactions:

| Reaction Type | Reagents/Conditions | Product | Application |

|---|---|---|---|

| Hydrazine Condensation | NH₂NH₂, EtOH | Hydrazone derivative | Bioactive intermediate |

| Knoevenagel Reaction | Malononitrile, piperidine | Cyano-substituted indole | Enhanced π-conjugation |

Thermodynamic Control :

-

Equilibrium favors hydrazone formation in anhydrous ethanol.

Photochemical Reactions

UV irradiation induces structural rearrangements:

| Reaction Type | Conditions | Product | Quantum Yield |

|---|---|---|---|

| Photoisomerization | UV (254 nm), CH₃CN | (3E)-3-(ethoxyimino) isomer | 0.45 |

| Ring-Opening | UV (365 nm), O₂ presence | Quinoline derivative | Low (requires sensitizer) |

Kinetics :

-

Z→E isomerization occurs within 30 minutes under UV light.

Coordination Chemistry

The compound acts as a ligand for transition metals:

| Metal Ion | Conditions | Complex Structure | Stability Constant (log K) |

|---|---|---|---|

| Cu(II) | CuCl₂, MeOH | Octahedral [Cu(L)₂Cl₂] | 8.2 ± 0.3 |

| Pd(II) | Pd(OAc)₂, DMF | Square-planar Pd(L)₂ | 10.1 |

Applications :

-

Metal complexes show enhanced catalytic activity in cross-coupling reactions.

Applications De Recherche Scientifique

Antimicrobial Properties

Research indicates that indole derivatives, including (3Z)-3-(ethoxyimino)-1-phenyl-2,3-dihydro-1H-indol-2-one, exhibit significant antimicrobial activity. A study highlighted that related compounds showed low minimum inhibitory concentrations (MIC) against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) . The potential for these compounds to combat antibiotic resistance makes them valuable candidates for further development.

Anticancer Activity

Indole derivatives are also being explored for their anticancer properties. For instance, studies have demonstrated that certain indole-based compounds possess antiproliferative effects against various cancer cell lines . The mechanisms often involve the inhibition of key signaling pathways involved in cell proliferation and survival.

Antioxidant Activity

Recent research has focused on the antioxidant capabilities of indole derivatives. A study reported that specific modifications to the indole structure could enhance antioxidant activity significantly, suggesting that this compound may also exhibit similar properties . This opens avenues for its use in preventing oxidative stress-related diseases.

Mécanisme D'action

The mechanism of action of (3Z)-3-(ethoxyimino)-1-phenyl-2,3-dihydro-1H-indol-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparaison Avec Des Composés Similaires

Similar Compounds

(3Z)-3-methoxyimino-1-phenylindol-2-one: Similar structure with a methoxy group instead of an ethoxy group.

(3Z)-3-ethoxyimino-1-methylindol-2-one: Similar structure with a methyl group instead of a phenyl group.

Uniqueness

(3Z)-3-(ethoxyimino)-1-phenyl-2,3-dihydro-1H-indol-2-one is unique due to the presence of both the ethoxyimino and phenyl groups, which can confer specific chemical and biological properties not found in other similar compounds

Activité Biologique

(3Z)-3-(ethoxyimino)-1-phenyl-2,3-dihydro-1H-indol-2-one is a synthetic compound belonging to the indole derivatives class, which has garnered attention due to its potential biological activities. This article provides a comprehensive review of its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C16H14N2O2

- Molar Mass : 266.29 g/mol

- Density : 1.19 g/cm³ (predicted)

- Boiling Point : 404.2 °C (predicted)

- pKa : -5.51 (predicted) .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound may modulate the activity of these targets, leading to diverse biological effects such as antimicrobial and anticancer activities.

Antimicrobial Activity

Recent studies have highlighted the potential of indole derivatives in combating bacterial infections. For instance, a related compound demonstrated significant antimycobacterial activity against Mycobacterium tuberculosis (Mtb), showcasing the potential for derivatives like this compound to exhibit similar properties .

Anticancer Activity

Indole derivatives are known for their anticancer properties. Research indicates that compounds with indole structures can induce apoptosis in cancer cells and inhibit tumor growth through various pathways, including the modulation of cell cycle progression and apoptosis-related proteins .

Study on Antimycobacterial Activity

A study synthesized a series of 1H-indoles, including variations similar to this compound. The results indicated that certain derivatives exhibited bactericidal effects at concentrations close to their Minimum Inhibitory Concentration (MIC) and showed time-dependent killing behavior against Mtb .

Cytotoxicity Evaluation

In vitro studies assessing the cytotoxicity of various indole derivatives found that some exhibited selective toxicity towards cancer cells while sparing normal cells. This selectivity is crucial for developing therapeutic agents with minimal side effects .

Data Table: Summary of Biological Activities

Propriétés

IUPAC Name |

(3Z)-3-ethoxyimino-1-phenylindol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O2/c1-2-20-17-15-13-10-6-7-11-14(13)18(16(15)19)12-8-4-3-5-9-12/h3-11H,2H2,1H3/b17-15- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSJNAPVANVAVCH-ICFOKQHNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCON=C1C2=CC=CC=C2N(C1=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCO/N=C\1/C2=CC=CC=C2N(C1=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.